2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-18(15-24-17-9-4-5-10-17)20-11-6-13-22-14-12-21-19(22)16-7-2-1-3-8-16/h1-3,7-8,12,14,17H,4-6,9-11,13,15H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPNGDDNEFGIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting a suitable diamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Attachment of the cyclopentylthio group: This can be done through a nucleophilic substitution reaction using a cyclopentylthiol and an appropriate leaving group.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The phenyl group may facilitate interactions with hydrophobic pockets in proteins, while the cyclopentylthio group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Thioether vs. Nitroimidazole Derivatives
Compound of Interest: The cyclopentylthio group introduces hydrophobicity and steric bulk, which may influence membrane permeability and metabolic stability.
| Property | Compound of Interest | Nitroimidazole Analog |
|---|---|---|
| Key Substituent | Cyclopentylthio (S-linked) | 4-Nitroimidazole (N-linked) |
| Hydrophobicity | High (cyclopentyl group) | Moderate (hydroxypropyl counterbalance) |
| Electrochemical Profile | Neutral thioether | Electron-deficient nitro group |
| Potential Applications | Enzyme inhibition (e.g., kinases) | Antimicrobial/antiparasitic agents |
Thiol-Containing vs. Phosphonothiolate Derivatives
Compound of Interest: The thioether group is less reactive than free thiols, offering stability under physiological conditions. Analog from : 2-(Ethylisopropylamino)ethanethiol (CAS 36759-67-8) contains a free thiol group and an aminoethyl backbone. Free thiols are prone to oxidation, limiting their in vivo stability but enabling disulfide bond formation in prodrug designs .
| Property | Compound of Interest | Thiol Derivative |
|---|---|---|
| Sulfur Reactivity | Low (thioether) | High (free thiol) |
| Stability | High | Low (oxidation-sensitive) |
| Functional Utility | Sustained receptor interaction | Transient binding or redox modulation |
Fluorinated Thioacetamide Derivatives
Analog from : Perfluoroalkyl thioacetamides (e.g., CAS 2738952-61-7) exhibit extreme hydrophobicity and chemical inertness due to fluorine substituents. These properties enhance environmental persistence but may reduce biodegradability .
| Property | Compound of Interest | Perfluoroalkyl Analog |
|---|---|---|
| Hydrophobicity | Moderate (cyclopentyl) | Extreme (perfluoroalkyl chains) |
| Environmental Impact | Likely biodegradable | Persistent organic pollutant (POP) risk |
| Applications | Pharmaceuticals | Industrial surfactants or coatings |
Biological Activity
2-(cyclopentylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 2-cyclopentylsulfanyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acetamide
- Molecular Formula : C₁₉H₂₃N₃S
- Molecular Weight : 345.47 g/mol
The compound features a cyclopentylthio group attached to an acetamide moiety, which is further linked to a propyl chain bearing a phenyl-substituted imidazole ring. This unique structure is pivotal in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes related to various metabolic pathways, potentially leading to altered cellular processes.
- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways that are crucial for cellular communication and function.
- Antimicrobial Activity : Studies have indicated that imidazole derivatives can exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting essential microbial enzymes.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially by disrupting cell wall synthesis or function. |
| Anticancer | Shows promise in inhibiting tumor cell proliferation through apoptosis induction or cell cycle arrest mechanisms. |
| Anti-inflammatory | May reduce inflammation by modulating inflammatory cytokines and pathways. |
Research Findings
Recent studies have investigated the pharmacological effects of this compound:
- Anticancer Studies : In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways through caspase activation and PARP cleavage.
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed significant inhibitory concentrations (IC50 values), suggesting that the compound could be developed as a novel antibiotic agent .
- Inflammatory Response Modulation : In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential use in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cells (MCF-7 line) showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, the compound displayed comparable efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of some commonly used antibiotics, highlighting its potential as an alternative treatment option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
